molecular formula C9H7ClN4OS B13024180 N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)cyclopropanecarboxamide

N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)cyclopropanecarboxamide

Cat. No.: B13024180
M. Wt: 254.70 g/mol
InChI Key: XMVPDEFLQGOIER-UHFFFAOYSA-N
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Description

N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)cyclopropanecarboxamide is a heterocyclic compound that features a thiazolo[5,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)cyclopropanecarboxamide typically involves the cyclization of appropriate pyrimidine derivatives. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . The required benzamide can be prepared from 5-amino-6-hydroxypyrimidine and an acid chloride or anhydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)cyclopropanecarboxamide is unique due to its cyclopropanecarboxamide group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C9H7ClN4OS

Molecular Weight

254.70 g/mol

IUPAC Name

N-(7-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)cyclopropanecarboxamide

InChI

InChI=1S/C9H7ClN4OS/c10-6-5-8(12-3-11-6)16-9(13-5)14-7(15)4-1-2-4/h3-4H,1-2H2,(H,13,14,15)

InChI Key

XMVPDEFLQGOIER-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=NC3=C(S2)N=CN=C3Cl

Origin of Product

United States

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